4-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide
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Description
4-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H13N5O2S and its molecular weight is 315.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds like glimepiride, which is a sulfonylurea antidiabetic drug, act as insulin secretagogues . They stimulate the secretion of insulin from functioning pancreatic beta cells .
Mode of Action
Glimepiride, a similar compound, likely binds to atp-sensitive potassium channel receptors on the pancreatic cell surface, reducing potassium conductance and causing depolarization of the membrane . This membrane depolarization stimulates calcium ion influx through voltage-sensitive calcium channels, inducing the secretion of insulin .
Biochemical Pathways
Compounds like glimepiride that act as insulin secretagogues would affect the insulin signaling pathway . This pathway plays a crucial role in regulating glucose homeostasis in the body.
Pharmacokinetics
Glimepiride, a similar compound, has a protein binding of over 99% . It is excreted unchanged in urine (0), with 58-60% as metabolites . The volume of distribution is 0.113 (L/kg), and it has a biological half-life of 5-9 hours .
Result of Action
Similar compounds like glimepiride lower blood sugar by stimulating the release of insulin from functioning pancreatic beta cells and by increasing the sensitivity of peripheral tissues to insulin .
Biological Activity
4-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide is a complex organic compound that has gained attention for its diverse biological activities. This article reviews its chemical properties, biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C15H15N5O3S, with a molecular weight of 345.4 g/mol. The structure includes a thiophene ring and a tetrazole moiety, both known for their significant biological activities.
Property | Value |
---|---|
Molecular Formula | C15H15N5O3S |
Molecular Weight | 345.4 g/mol |
IUPAC Name | This compound |
CAS Number | 1396565-11-9 |
Antioxidant Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties. Using the ABTS method, one derivative showed an inhibition activity of 62.0%, comparable to ascorbic acid . The presence of electron-donating groups enhances the antioxidant capacity by stabilizing free radicals.
Antibacterial Activity
The compound has been tested against various pathogenic bacteria. It displayed notable antibacterial activity against both Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). One derivative recorded an activity index higher than that of ampicillin, indicating its potential as an antibacterial agent .
Anticancer Activity
Compounds containing tetrazole moieties have shown promising anticancer properties. In vitro studies indicate that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have been reported to reduce tumor growth significantly in both in vitro and in vivo models .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins involved in cellular signaling pathways. Notably, it has been shown to inhibit SENP1 and SENP2 proteins, which play critical roles in the SUMOylation process—a post-translational modification that regulates various cellular functions .
Case Studies
- Inhibition of SENP Proteins : A study focusing on similar tetrazole derivatives found that they could effectively reduce SENP1 activity by approximately 70%, enhancing apoptosis in cancer cells.
- Antibacterial Efficacy : In comparative studies, the antibacterial activity of the compound was evaluated against standard antibiotics. The results indicated that certain derivatives exhibited superior efficacy against resistant strains of bacteria .
- Antioxidant Mechanism : The antioxidant activity was further explored through molecular docking studies which revealed strong interactions between the compound and target proteins involved in oxidative stress pathways .
Properties
IUPAC Name |
4-methyl-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-9-7-12(22-8-9)13(20)15-10-3-5-11(6-4-10)19-14(21)18(2)16-17-19/h3-8H,1-2H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPZHGFTIVQKMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.